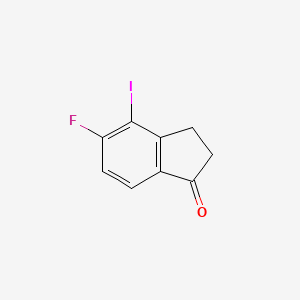

1H-Inden-1-one, 5-fluoro-2,3-dihydro-4-iodo-

Description

The compound 1H-Inden-1-one, 5-fluoro-2,3-dihydro- (CAS 700-84-5), also known as 5-fluoroindan-1-one, is a bicyclic ketone with a fluorine substituent at the 5-position of the indenone backbone. Its molecular formula is C₉H₇FO, and it has a molecular weight of 150.15 g/mol . The structure consists of a fused bicyclic system (benzene ring fused to a ketone-containing cyclopentane), with the fluorine atom contributing to its electronic and steric properties. This compound is utilized in organic synthesis and pharmaceutical research, particularly as a precursor for bioactive molecules .

The IUPAC InChIKey (WVPPBVAMKNQXJA-UHFFFAOYSA-N) confirms its unique structural identity .

Properties

IUPAC Name |

5-fluoro-4-iodo-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FIO/c10-7-3-1-5-6(9(7)11)2-4-8(5)12/h1,3H,2,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWZYOKSCNJEMEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C(=C(C=C2)F)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501257437 | |

| Record name | 1H-Inden-1-one, 5-fluoro-2,3-dihydro-4-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501257437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1344894-31-0 | |

| Record name | 1H-Inden-1-one, 5-fluoro-2,3-dihydro-4-iodo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1344894-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Inden-1-one, 5-fluoro-2,3-dihydro-4-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501257437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1H-Inden-1-one, 5-fluoro-2,3-dihydro-4-iodo- can be achieved through several synthetic routes. One common method involves the halogenation of 1H-Inden-1-one, 2,3-dihydro-, followed by the introduction of fluorine and iodine substituents. The reaction conditions typically involve the use of halogenating agents such as N-iodosuccinimide (NIS) and Selectfluor. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1H-Inden-1-one, 5-fluoro-2,3-dihydro-4-iodo- undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The fluorine and iodine substituents can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1H-Inden-1-one, 5-fluoro-2,3-dihydro-4-iodo- has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

Industry: Used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 1H-Inden-1-one, 5-fluoro-2,3-dihydro-4-iodo- involves its interaction with specific molecular targets and pathways. The fluorine and iodine substituents play a crucial role in modulating the compound’s reactivity and binding affinity. These interactions can lead to various biological effects, such as enzyme inhibition or activation, receptor binding, and modulation of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 5-fluoroindan-1-one with analogous indenone derivatives, focusing on substituents, molecular properties, and synthetic relevance.

Key Observations:

Substituent Effects: Electron-Withdrawing Groups (F, Br): Fluorine and bromine increase molecular polarity and influence electronic density, affecting reactivity in nucleophilic/electrophilic reactions. Bromine’s larger atomic radius also impacts steric interactions . Methoxy Group (OCH₃): Enhances solubility in polar solvents (e.g., ethyl acetate/cyclohexane mixtures) and may stabilize intermediates via resonance .

Synthetic Relevance: Fluorinated indanones are often synthesized via Friedel-Crafts acylation or halogenation of indene precursors. highlights sodium ethoxide/DMSO-mediated reactions for similar fluorinated indole derivatives, suggesting analogous routes for indenones .

Mass Spectrometry: ESI-MS data for related compounds (e.g., [M+H]$^+$ peaks) confirm molecular weights .

Biological Activity

1H-Inden-1-one, 5-fluoro-2,3-dihydro-4-iodo- (CAS No. 1344894-31-0) is a synthetic compound derived from indanone, notable for its unique structural features including fluorine and iodine substituents. This compound has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities.

- Molecular Formula: C9H7FOI

- Molecular Weight: 276.05 g/mol

- InChI Key: KWZYOKSCNJEMEL-UHFFFAOYSA-N

The presence of halogen atoms in the compound significantly influences its reactivity and biological interactions, making it a subject of interest in pharmacological studies.

The biological activity of 1H-Inden-1-one, 5-fluoro-2,3-dihydro-4-iodo- is primarily attributed to its interactions with specific molecular targets within biological systems. The fluorine and iodine substituents enhance the compound's binding affinity to various enzymes and receptors, potentially leading to:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation: It can bind to receptors, altering signaling pathways that influence cellular activities.

Antitumor Activity

The fluorinated and iodinated derivatives of indanones have been studied for their antitumor properties. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The unique electronic properties imparted by the halogens could enhance these effects.

Study 1: Antibacterial Screening

A comparative study evaluated various indanone derivatives for their antibacterial properties against common pathogens. While specific results for 1H-Inden-1-one, 5-fluoro-2,3-dihydro-4-iodo- were not detailed, related compounds demonstrated minimum inhibitory concentrations (MICs) in the range of 10–50 µg/mL against Gram-positive and Gram-negative bacteria.

Study 2: Antitumor Efficacy

In another investigation focusing on indanone derivatives, compounds were tested on breast cancer cell lines. Results indicated that certain halogenated indanones reduced cell viability significantly at concentrations of 25 µM and higher, suggesting that similar effects might be expected from 1H-Inden-1-one, 5-fluoro-2,3-dihydro-4-iodo-, given its structural characteristics.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 1H-Inden-1-one | Lacks halogen substituents | Minimal biological activity |

| 1H-Inden-1-one, 5-fluoro | Contains fluorine only | Moderate antibacterial |

| 1H-Inden-1-one, 5-fluoro-2,3-dihydro | Contains fluorine and iodine | Enhanced reactivity |

| 1H-Inden-1-one, 5-fluoro-2,3-dihydro-4-iodo | Unique combination of fluorine and iodine | Potentially significant antimicrobial and antitumor activity |

Q & A

Q. Key Considerations :

- Iodine’s steric bulk may necessitate longer reaction times or elevated temperatures.

- Protect light-sensitive intermediates due to iodine’s photolability .

Basic: How should researchers characterize the structural and electronic properties of this compound?

Answer:

Spectroscopic Methods :

- NMR : ¹H/¹³C NMR to confirm substitution patterns. Fluorine-19 NMR (δ ~ -120 ppm) and iodine’s deshielding effects aid in positional assignment .

- IR : Confirm ketone (C=O stretch ~1700 cm⁻¹) and C-I bond (500–600 cm⁻¹).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular formula (e.g., C₉H₅FIO₂).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.